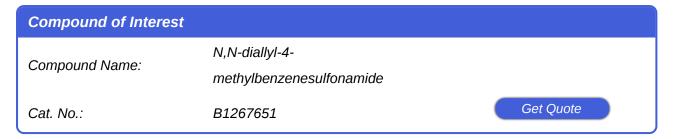


Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectral data for the compound **N,N-diallyl-4-methylbenzenesulfonamide**. Due to the limited availability of direct experimental data in public literature, this document outlines a reliable synthetic protocol and presents predicted spectral characteristics based on analogous compounds and spectroscopic principles.

Synthesis of N,N-diallyl-4-methylbenzenesulfonamide

The synthesis of **N,N-diallyl-4-methylbenzenesulfonamide** can be achieved in a two-step process starting from 4-methylbenzenesulfonyl chloride and allylamine. The initial reaction forms the intermediate N-allyl-4-methylbenzenesulfonamide, which is subsequently allylated to yield the final product.

Experimental Protocol

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

This procedure is adapted from the synthesis of similar sulfonamides.[1]



- Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
- · Cool the solution in an ice bath.
- Slowly add a solution of allylamine (2.0 eq) in the same solvent. Alternatively, 1.05
 equivalents of allylamine and 1 equivalent of a tertiary amine base like triethylamine can be
 used.
- Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-allyl-4methylbenzenesulfonamide.
- The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of N,N-diallyl-4-methylbenzenesulfonamide

This proposed method is based on the alkylation of N-substituted sulfonamides.[1]

- Dissolve the synthesized N-allyl-4-methylbenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2-1.5 eq), to the solution and stir for a short period to deprotonate the sulfonamide nitrogen.
- Add allyl bromide (1.1-1.3 eq) dropwise to the reaction mixture.
- Heat the reaction mixture (e.g., to 50-70 °C) and stir for several hours, monitoring the progress by TLC.
- After the reaction is complete, quench the mixture by carefully adding water.



- Extract the product with a suitable organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure N,N-diallyl-4-methylbenzenesulfonamide.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **N,N-diallyI-4-methylbenzenesulfonamide**. These predictions are based on the analysis of structurally related compounds and general principles of NMR, IR, and MS spectroscopy.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for **N,N-diallyl-4-methylbenzenesulfonamide** (in CDCl₃, 400 MHz).

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.75	d	2H	Ar-H (ortho to SO ₂)
~7.30	d	2H	Ar-H (meta to SO ₂)
~5.70	m	2H	-CH=CH2
~5.15	m	4H	-CH=CH ₂
~3.90	d	4H	N-CH ₂ -
2.43	S	3H	Ar-CH₃

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **N,N-diallyl-4-methylbenzenesulfonamide** (in CDCl₃, 100 MHz).



Chemical Shift (δ, ppm)	Assignment
~143.5	Ar-C (para)
~137.0	Ar-C (ipso)
~133.0	-CH=CH ₂
~129.8	Ar-CH (meta)
~127.5	Ar-CH (ortho)
~118.5	-CH=CH ₂
~50.0	N-CH ₂ -
21.6	Ar-CH₃

Predicted Infrared (IR) Spectral Data

Table 3: Predicted IR Absorption Bands for N,N-diallyl-4-methylbenzenesulfonamide.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (alkene)
~2920	Medium	C-H stretch (aliphatic)
~1645	Medium	C=C stretch (alkene)
~1350	Strong	Asymmetric SO ₂ stretch
~1160	Strong	Symmetric SO ₂ stretch
~920	Strong	=C-H bend (alkene, out-of- plane)

Predicted Mass Spectrometry (MS) Data

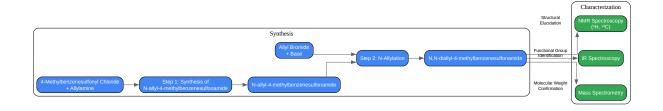
Table 4: Predicted m/z values for Major Fragments in the Mass Spectrum of **N,N-diallyl-4-methylbenzenesulfonamide**.



m/z	Proposed Fragment
251	[M]+ (Molecular Ion)
210	[M - C₃H₅] ⁺
155	[CH ₃ C ₆ H ₄ SO ₂] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
41	[C₃H₅]+ (Allyl cation)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of **N,N-diallyl-4-methylbenzenesulfonamide**.



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References

- 1. par.nsf.gov [par.nsf.gov]
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